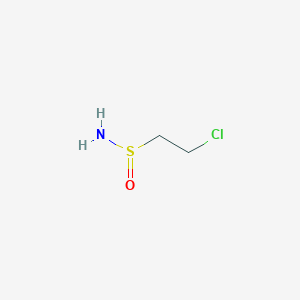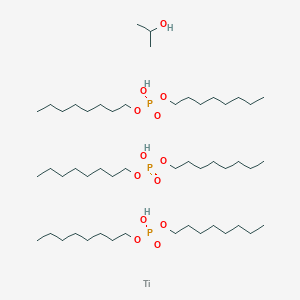
Isopropyltri(dioctylphosphate)titanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyltri(dioctylphosphate)titanate is a chemical compound often used as a catalyst or chemical reagent in various fields. It is known for its ability to enhance the properties of materials it is combined with, making it valuable in industrial and scientific applications. The compound appears as a colorless or yellow transparent liquid and is easily soluble in common organic solvents .
Vorbereitungsmethoden
The preparation of Isopropyltri(dioctylphosphate)titanate involves a multi-step synthetic process. Typically, it is synthesized by reacting triethanolamine titanate with dioctyl phosphoric anhydride and isopropanol. The steps are as follows :
- Triethanolamine titanate and dioctyl phosphoric anhydride are added to a reaction vessel.
- Isopropanol is added as a solvent.
- The mixture is stirred and heated at an appropriate temperature.
- Upon completion of the reaction, this compound is obtained.
Analyse Chemischer Reaktionen
Isopropyltri(dioctylphosphate)titanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Isopropyltri(dioctylphosphate)titanate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Isopropyltri(dioctylphosphate)titanate involves its ability to modify the surface properties of materials it interacts with. For example, when used as a coupling agent, it forms covalent bonds with the surface of nanoparticles, enhancing their dispersibility in polymer matrices . This modification improves the mechanical and thermal properties of the resulting composites.
Vergleich Mit ähnlichen Verbindungen
Isopropyltri(dioctylphosphate)titanate is unique compared to other titanate coupling agents due to its specific structure and functional groups. Similar compounds include:
Isopropyltri(dioctylphosphoryloxy)titanate: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
Triethanolamine titanate: Used as a precursor in the synthesis of this compound.
These compounds share some properties but differ in their specific applications and reactivity profiles.
Eigenschaften
Molekularformel |
C51H113O13P3Ti |
|---|---|
Molekulargewicht |
1075.2 g/mol |
IUPAC-Name |
dioctyl hydrogen phosphate;propan-2-ol;titanium |
InChI |
InChI=1S/3C16H35O4P.C3H8O.Ti/c3*1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;1-3(2)4;/h3*3-16H2,1-2H3,(H,17,18);3-4H,1-2H3; |
InChI-Schlüssel |
VEZLAPVLDJVYFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CC(C)O.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


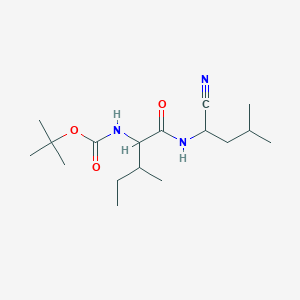
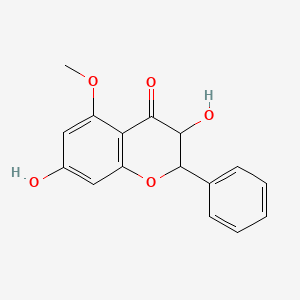
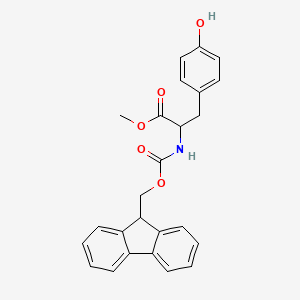
![[11-Ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12310695.png)
![(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one](/img/structure/B12310699.png)

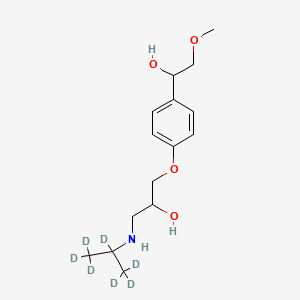

![5-[2-(2-methoxy-5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12310737.png)

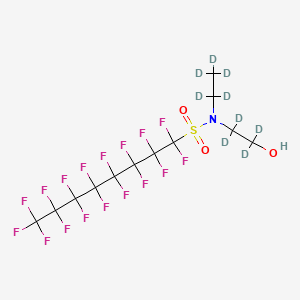
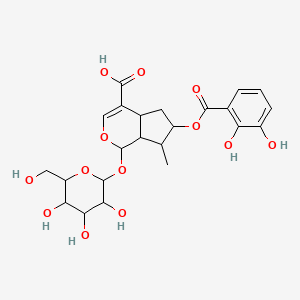
![5-[(1,2-Oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B12310753.png)
